Cas no 2229184-46-5 (3-fluoro-3-(2-methylcyclopropyl)propan-1-amine)
3-fluoro-3-(2-methylcyclopropyl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-fluoro-3-(2-methylcyclopropyl)propan-1-amine
- EN300-1746404
- 2229184-46-5
-
- Inchi: 1S/C7H14FN/c1-5-4-6(5)7(8)2-3-9/h5-7H,2-4,9H2,1H3
- InChI Key: FKIXPCDXSGQDMV-UHFFFAOYSA-N
- SMILES: FC(CCN)C1CC1C
Computed Properties
- Exact Mass: 131.111027613g/mol
- Monoisotopic Mass: 131.111027613g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 94.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 26Ų
3-fluoro-3-(2-methylcyclopropyl)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1746404-0.05g |
3-fluoro-3-(2-methylcyclopropyl)propan-1-amine |
2229184-46-5 | 0.05g |
$1549.0 | 2023-09-20 | ||
| Enamine | EN300-1746404-0.1g |
3-fluoro-3-(2-methylcyclopropyl)propan-1-amine |
2229184-46-5 | 0.1g |
$1623.0 | 2023-09-20 | ||
| Enamine | EN300-1746404-0.25g |
3-fluoro-3-(2-methylcyclopropyl)propan-1-amine |
2229184-46-5 | 0.25g |
$1696.0 | 2023-09-20 | ||
| Enamine | EN300-1746404-0.5g |
3-fluoro-3-(2-methylcyclopropyl)propan-1-amine |
2229184-46-5 | 0.5g |
$1770.0 | 2023-09-20 | ||
| Enamine | EN300-1746404-1.0g |
3-fluoro-3-(2-methylcyclopropyl)propan-1-amine |
2229184-46-5 | 1g |
$1844.0 | 2023-06-03 | ||
| Enamine | EN300-1746404-2.5g |
3-fluoro-3-(2-methylcyclopropyl)propan-1-amine |
2229184-46-5 | 2.5g |
$3611.0 | 2023-09-20 | ||
| Enamine | EN300-1746404-5.0g |
3-fluoro-3-(2-methylcyclopropyl)propan-1-amine |
2229184-46-5 | 5g |
$5345.0 | 2023-06-03 | ||
| Enamine | EN300-1746404-10.0g |
3-fluoro-3-(2-methylcyclopropyl)propan-1-amine |
2229184-46-5 | 10g |
$7927.0 | 2023-06-03 | ||
| Enamine | EN300-1746404-1g |
3-fluoro-3-(2-methylcyclopropyl)propan-1-amine |
2229184-46-5 | 1g |
$1844.0 | 2023-09-20 | ||
| Enamine | EN300-1746404-5g |
3-fluoro-3-(2-methylcyclopropyl)propan-1-amine |
2229184-46-5 | 5g |
$5345.0 | 2023-09-20 |
3-fluoro-3-(2-methylcyclopropyl)propan-1-amine Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
Additional information on 3-fluoro-3-(2-methylcyclopropyl)propan-1-amine
Professional Introduction to Compound with CAS No. 2229184-46-5 and Product Name: 3-fluoro-3-(2-methylcyclopropyl)propan-1-amine
The compound with the CAS number 2229184-46-5 and the product name 3-fluoro-3-(2-methylcyclopropyl)propan-1-amine represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and molecular synthesis. The presence of a fluoro substituent and a methylcyclopropyl group in its molecular structure imparts distinct chemical properties that make it a valuable candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the demand for novel compounds that exhibit enhanced efficacy and reduced side effects. Among these, fluorinated amines have emerged as a critical class of molecules due to their ability to modulate biological pathways effectively. The compound in question, 3-fluoro-3-(2-methylcyclopropyl)propan-1-amine, is no exception. Its molecular design allows for selective interactions with biological targets, making it a promising candidate for therapeutic applications.
One of the most compelling aspects of this compound is its structural complexity, which arises from the combination of a fluoro group and a methylcyclopropyl moiety. The fluoro group is known for its ability to enhance metabolic stability and binding affinity, while the methylcyclopropyl group contributes to steric hindrance, optimizing interactions with biological receptors. This synergistic effect has been observed in various fluorinated compounds, suggesting that 3-fluoro-3-(2-methylcyclopropyl)propan-1-amine could exhibit similar benefits.
Recent studies have highlighted the importance of fluorine-containing compounds in medicinal chemistry. The introduction of fluorine at specific positions in a molecule can lead to significant improvements in pharmacokinetic properties, such as bioavailability and half-life. Furthermore, fluorine atoms can influence the electronic properties of adjacent atoms, leading to enhanced binding interactions with target proteins. These characteristics make fluorinated compounds particularly attractive for drug design.
The synthesis of 3-fluoro-3-(2-methylcyclopropyl)propan-1-amine involves intricate organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, including transition metal-catalyzed reactions and stereoselective processes, have been employed to achieve the desired molecular architecture. These synthetic strategies not only highlight the compound's complexity but also demonstrate the advancements in synthetic chemistry that enable the creation of such intricate molecules.
In terms of potential applications, 3-fluoro-3-(2-methylcyclopropyl)propan-1-amine shows promise in several therapeutic areas. Its structural features suggest that it could be utilized in the development of novel antibiotics, anti-inflammatory agents, and central nervous system (CNS) drugs. The ability of fluorinated compounds to cross the blood-brain barrier has been particularly noted, making them suitable candidates for CNS-targeted therapies.
Moreover, the compound's unique properties have attracted interest from researchers exploring new methodologies in chemical biology. Fluorinated amines are often employed as probes to study enzyme mechanisms and protein-ligand interactions. The use of 3-fluoro-3-(2-methylcyclopropyl)propan-1-amine as a tool compound could provide valuable insights into these processes, contributing to our understanding of fundamental biological pathways.
As research progresses, the applications of this compound are likely to expand further. Collaborative efforts between synthetic chemists and biologists will be crucial in unlocking its full potential. By leveraging cutting-edge technologies such as high-throughput screening and computational modeling, researchers can accelerate the discovery of new derivatives with improved properties.
The regulatory landscape for novel compounds like 3-fluoro-3-(2-methylcyclopropyl)propan-1-amine is also evolving. Regulatory agencies are increasingly recognizing the importance of fluorinated compounds in drug development and are implementing streamlined processes for their evaluation. This favorable environment bodes well for the future commercialization of such compounds.
In conclusion, 3-fluoro-3-(2-methylcyclopropyl)propan-1-amine, with its CAS number 2229184-46-5, represents a significant advancement in chemical and pharmaceutical research. Its unique structural features and potential therapeutic applications make it a compelling subject for further study. As research continues to uncover new possibilities, this compound is poised to play a vital role in shaping the future of drug development.
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